Metizolam

Descripción general

Descripción

Metizolam is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepinesThis compound has gained attention as a designer benzodiazepine, often used for its sedative, hypnotic, and anxiolytic properties . It was first detected in Germany in 2015 and has since been identified in various countries .

Métodos De Preparación

The synthesis of metizolam involves the formation of a thienotriazolodiazepine structure. The synthetic route typically includes the following steps:

Formation of the thieno ring: This involves the cyclization of a suitable precursor to form the thieno ring.

Introduction of the triazole ring: This step involves the formation of the triazole ring through a cyclization reaction.

Formation of the diazepine ring: The final step involves the formation of the diazepine ring, completing the thienotriazolodiazepine structure.

Análisis De Reacciones Químicas

Metizolam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms, although these reactions are less common.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

The major products formed from these reactions include hydroxylated and demethylated metabolites .

Aplicaciones Científicas De Investigación

Pharmacological Research

Metizolam exhibits significant pharmacological effects primarily through its action on the gamma-aminobutyric acid (GABA) receptors. It acts as a full agonist at the benzodiazepine/GABA_A receptor, leading to anxiolytic, sedative, and muscle relaxant effects. Its potency is reported to be approximately six times greater than that of diazepam, making it a powerful anxiolytic agent .

Key Pharmacological Applications:

- Anxiety Management: this compound has demonstrated efficacy in reducing anxiety levels in both clinical and non-clinical settings. Its rapid absorption and relatively short half-life make it suitable for acute anxiety episodes .

- Sleep Disorders: It has been noted to decrease sleep onset time and increase total sleep duration, making it potentially useful for treating insomnia .

- Muscle Relaxation: The compound shows promise in alleviating muscle tension, which could be beneficial in various therapeutic contexts .

Forensic Applications

Given its emergence in the illicit drug market around 2015, this compound has become significant in forensic toxicology. Its detection in biological samples is crucial for understanding drug-related incidents.

Forensic Detection Methods:

- Analytical Reference Standard: this compound is used as a reference standard for developing detection methods for designer benzodiazepines in urine and other biological matrices. Research has focused on optimizing screening techniques to identify this compound alongside other psychoactive substances .

- Case Studies: Forensic investigations have documented instances of this compound use leading to severe intoxication cases. For example, one study highlighted a case involving acute respiratory failure and coma after ingestion of this compound, emphasizing the need for awareness among clinicians regarding its potential dangers .

Psychopharmacological Insights

Research into this compound's psychopharmacological effects reveals its similarities with traditional benzodiazepines but also highlights its unique profile as a designer drug.

Case Studies and Observational Data:

- A review of designer benzodiazepine users indicated that this compound's effects are often mistaken for those of prescribed medications, leading to unintentional misuse .

- Observational studies have noted that users may not be aware they are consuming this compound due to its presence in polydrug formulations .

Comparative Analysis with Other Benzodiazepines

The following table summarizes key characteristics and applications of this compound compared to other commonly used benzodiazepines:

| Compound | Anxiolytic Potency | Sedative Effects | Half-Life | Common Uses |

|---|---|---|---|---|

| This compound | High | Significant | ~3.4 hours | Anxiety, Insomnia |

| Diazepam | Moderate | Significant | 20-50 hours | Anxiety, Muscle Spasms |

| Alprazolam | High | Moderate | 6-12 hours | Panic Disorder |

| Clonazepam | High | Significant | 30-40 hours | Seizure Disorders |

Future Research Directions

Despite its potential applications, research on this compound remains limited due to regulatory restrictions surrounding novel psychoactive substances. Future studies should focus on:

- Long-term Effects: Understanding the chronic effects of this compound usage is critical given its increasing presence in recreational contexts.

- Comparative Studies: Research comparing this compound with traditional benzodiazepines could elucidate differences in safety profiles and therapeutic efficacy.

- Detection Techniques: Continued development of reliable analytical methods for detecting this compound in various biological samples will aid forensic investigations.

Mecanismo De Acción

Metizolam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx, hyperpolarizing the neuron and reducing its excitability . The primary molecular target of this compound is the GABA-A receptor .

Comparación Con Compuestos Similares

Metizolam is structurally similar to etizolam, with the primary difference being the absence of a methyl group in this compound. Other similar compounds include:

Etizolam: A thienotriazolodiazepine with similar sedative and anxiolytic properties.

Alprazolam: A benzodiazepine with a similar duration of action but higher potency.

Bromazepam: Another benzodiazepine with similar effects but different chemical structure.

Fluclotizolam: A designer benzodiazepine with similar effects.

Bentazepam: Another benzodiazepine with similar effects.

This compound is unique in its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties .

Actividad Biológica

Metizolam, also known as desmethyletizolam, is a synthetic compound belonging to the thienodiazepine class, closely related to traditional benzodiazepines. Its chemical structure features a thiophene ring fused to a diazepine, which contributes to its psychoactive properties. This compound is primarily studied for its biological activity, particularly its effects on the central nervous system (CNS) through modulation of GABA receptors.

This compound acts as a positive allosteric modulator of the GABA receptor, enhancing the effects of the neurotransmitter GABA. This interaction results in increased chloride ion influx, leading to hyperpolarization of neurons and subsequent anxiolytic, sedative, and muscle relaxant effects. The potency and efficacy of this compound can vary based on its structural modifications compared to other benzodiazepines.

Pharmacokinetics

Research on this compound's pharmacokinetics is limited but suggests significant biological activity. A study indicated that this compound can be detected in biological matrices such as urine and saliva, with metabolites being produced through hepatic metabolism. The primary metabolic pathways include hydroxylation at the ethyl moiety and N-hydroxylation, leading to several metabolites detectable post-administration:

| Metabolite | Description | Detection Time |

|---|---|---|

| M1 | Hydroxylated metabolite at 2-ethyl moiety | Up to 30 hours |

| M2 | N-hydroxythis compound | Detected at 8 hours |

| M3 | Undetermined structure due to low yield | Not specified |

Effects and Case Studies

This compound has been reported to produce various effects similar to other benzodiazepines, including:

- Anxiolysis : Reduction in anxiety levels.

- Sedation : Induction of sleep or drowsiness.

- Muscle Relaxation : Alleviation of muscle tension.

Case Studies

- Acute Intoxication : In Sweden, this compound was identified in several cases of acute intoxication among patients aged 15-66. The prevalence of this compound in these cases was noted alongside other novel psychoactive substances (NPS), indicating its increasing use and potential for abuse .

- Detection in Biological Specimens : A study highlighted that this compound could be detected in saliva with concentrations peaking shortly after administration. The maximum concentration observed was 0.77 ng/mL at 2 hours post-ingestion, demonstrating its rapid absorption and subsequent decline .

- Comparative Analysis with Other Benzodiazepines : this compound's effects were analyzed alongside other designer benzodiazepines, revealing a pattern of use that underscores the risks associated with NPS. Users reported experiences ranging from sedation to severe withdrawal symptoms upon cessation .

Clinical Implications

The clinical implications of this compound's biological activity are significant given its potential for misuse and the lack of comprehensive safety data. Its classification as a designer benzodiazepine raises concerns regarding its pharmacological profile compared to established medications.

Propiedades

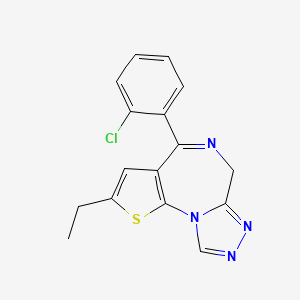

IUPAC Name |

7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSSWDKQLVBUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032847 | |

| Record name | Metizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-68-0 | |

| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-CHLOROPHENYL)-2-ETHYL-6H-THIENO(3,2-F)(1,2,4)TRIAZOLO(4,3-A)(1,4)DIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1C6XI9LLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.